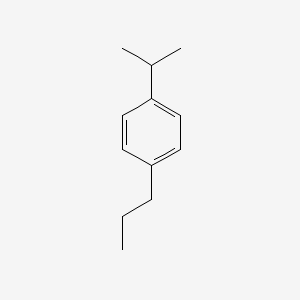

Benzene, 1-(1-methylethyl)-4-propyl

Description

Significance of Benzene (B151609) Derivatives in Organic Chemistry

Benzene derivatives, or substituted aromatic hydrocarbons, are compounds in which one or more hydrogen atoms on the benzene ring have been replaced by other atoms or functional groups. sigmaaldrich.com This substitution is pivotal as it imparts a vast array of physical and chemical properties to the resulting molecules. The stability of the benzene ring, combined with the reactivity of its substituents, makes these compounds versatile building blocks in organic synthesis. wikipedia.org They are integral to the production of a wide range of materials, including polymers, pharmaceuticals, dyes, and agrochemicals. stackexchange.com The primary reaction type for the benzene ring is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom, a process that preserves the stabilizing aromatic character of the ring. nist.govdocbrown.info

Overview of Alkylbenzene Chemical Research

Alkylbenzenes are a specific subclass of benzene derivatives where the substituents are alkyl groups. sigmaaldrich.com Well-known examples include toluene (B28343) (methylbenzene), ethylbenzene (B125841), xylenes (B1142099) (dimethylbenzenes), and cumene (B47948) (isopropylbenzene). sigmaaldrich.com Research in this area is extensive, driven by their significant industrial importance. stenutz.eu For instance, linear alkylbenzenes (LABs) are precursors to the production of biodegradable detergents known as linear alkylbenzene sulfonates (LAS). chemeo.comnih.gov

Chemical research on alkylbenzenes focuses on several key areas:

Synthesis: The most common method for their preparation is the Friedel-Crafts reaction, which involves the alkylation or acylation of a benzene ring. libretexts.orgmt.com Research continues to develop more efficient and environmentally benign catalysts for these transformations, moving from traditional Lewis acids like AlCl₃ to solid acid catalysts. google.comnih.gov

Reactions: A significant area of study is the reactivity of the alkyl side chains. The carbon atom attached directly to the benzene ring (the benzylic position) is particularly reactive and can undergo oxidation, halogenation, and other transformations. foodb.carsc.org The oxidation of alkylbenzenes to produce carboxylic acids is an industrially vital process. nih.gov

Catalysis: Alkylbenzenes, such as p-cymene (B1678584), can also serve as ligands in organometallic chemistry, forming complexes with metals like ruthenium that are used as catalysts in various chemical transformations. rsc.orgacs.org

Contextualization of Benzene, 1-(1-methylethyl)-4-propyl within Alkylbenzene Chemistry

This compound, also known as 1-isopropyl-4-propylbenzene, is a member of the dialkylbenzene family. Its structure consists of a benzene ring substituted with an isopropyl group and a propyl group at positions 1 and 4 (the para position). This substitution pattern makes it a structural isomer of other C₁₂H₁₈ alkylbenzenes.

This compound can be considered a derivative of both cumene (isopropylbenzene) and n-propylbenzene. It is also structurally related to p-cymene (1-isopropyl-4-methylbenzene), a naturally occurring aromatic monoterpene. wikipedia.org Given this relationship, its chemical behavior is expected to align with that of other para-substituted dialkylbenzenes, particularly concerning its synthesis, reactivity, and spectroscopic properties. Research on this specific molecule contributes to the broader understanding of structure-property relationships within the extensive class of alkylaromatic hydrocarbons.

Chemical and Physical Properties

The properties of this compound are determined by its molecular structure, which combines an aromatic ring with two distinct alkyl chains. While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated and are available through chemical databases.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₁₈ | stenutz.eudoubtnut.com | |

| Molecular Weight | 162.27 | g/mol | stenutz.eudoubtnut.com |

| IUPAC Name | 1-(1-methylethyl)-4-propylbenzene | stenutz.eu | |

| SMILES | CCCc1ccc(C(C)C)cc1 | stenutz.eudoubtnut.com | |

| InChI Key | FRGDRCOOSXPXDK-UHFFFAOYSA-N | stenutz.eudoubtnut.com | |

| Normal Boiling Point | 483.76 | K | doubtnut.com |

| Enthalpy of Vaporization (ΔvapH°) | 44.86 | kJ/mol | doubtnut.com |

| Critical Temperature (Tc) | 674.38 | K | doubtnut.com |

| Critical Pressure (Pc) | 2388.85 | kPa | doubtnut.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.763 | doubtnut.com | |

| Water Solubility (log10WS) | -3.88 | mol/l | doubtnut.com |

Note: Most values are calculated properties from chemical modeling software and databases. doubtnut.com

Synthesis and Formulation

The synthesis of this compound, while not described in specific detail in readily available literature, can be achieved through well-established methods for preparing alkylbenzenes, most notably the Friedel-Crafts reaction.

Friedel-Crafts Alkylation

A primary route for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. libretexts.orgmt.com This electrophilic aromatic substitution reaction involves reacting an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com

Two plausible pathways for synthesizing this compound via this method are:

Alkylation of n-propylbenzene with an isopropylating agent: Reacting n-propylbenzene with an isopropyl halide (e.g., 2-chloropropane) and a Lewis acid catalyst.

Alkylation of cumene (isopropylbenzene) with a propylating agent: Reacting cumene with a propyl halide (e.g., 1-chloropropane) and a Lewis acid catalyst.

A significant challenge in Friedel-Crafts alkylation with primary halides like 1-chloropropane (B146392) is the potential for carbocation rearrangement. stackexchange.comcdnsciencepub.com The initially formed primary propyl carbocation can rearrange via a hydride shift to the more stable secondary carbocation, which would lead to the formation of an isopropyl group instead of the desired n-propyl group. Therefore, starting with cumene and attempting to add a propyl group is prone to forming di-isopropylbenzene isomers. stackexchange.com

Friedel-Crafts Acylation Followed by Reduction

To circumvent the issue of carbocation rearrangement, a more reliable and controlled synthesis involves a two-step sequence: Friedel-Crafts acylation followed by reduction. doubtnut.comreddit.com

Friedel-Crafts Acylation: Cumene can be reacted with propanoyl chloride (CH₃CH₂COCl) in the presence of AlCl₃. This reaction introduces a propanoyl group onto the benzene ring. The acylium ion electrophile is resonance-stabilized and does not rearrange. libretexts.org Since the isopropyl group is an ortho, para-director, the major product will be the para-substituted ketone, 1-(4-isopropylphenyl)propan-1-one.

Reduction: The resulting ketone is then reduced to remove the carbonyl group (C=O) and form an alkyl group (-CH₂-). Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). doubtnut.com This two-step process ensures the formation of the straight-chain propyl group at the desired position, yielding this compound with high regioselectivity.

Chemical Reactions

The reactivity of this compound is dictated by its two main components: the aromatic ring and the two alkyl side chains.

Electrophilic Aromatic Substitution

The benzene ring, being activated by two electron-donating alkyl groups, is susceptible to further electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The existing isopropyl and propyl groups are ortho, para-directors. Since the para position is already occupied, incoming electrophiles would be directed to the positions ortho to the existing alkyl groups (positions 2, 3, 5, and 6).

Oxidation of Alkyl Side Chains

A key reaction for alkylbenzenes is the oxidation of the side chain at the benzylic position (the carbon atom attached to the aromatic ring). foodb.carsc.org This reaction typically requires a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. docbrown.infodoubtnut.com For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. reddit.com

In this compound, both the isopropyl group and the n-propyl group possess benzylic hydrogens.

The isopropyl group has one benzylic hydrogen.

The n-propyl group has two benzylic hydrogens.

When subjected to vigorous oxidation, the entire alkyl side chain is typically cleaved, regardless of its length, and the benzylic carbon is oxidized to a carboxylic acid group (-COOH). rsc.org Therefore, strong oxidation of this compound would be expected to oxidize both side chains, yielding terephthalic acid (benzene-1,4-dicarboxylic acid).

Catalytic Dehydrogenation

Catalytic dehydrogenation is an industrial process used to convert alkylbenzenes into vinyl-aromatic compounds (styrenes). libretexts.org For example, ethylbenzene is dehydrogenated to produce styrene (B11656). This reaction typically involves high temperatures and a catalyst, such as iron oxide. It is conceivable that under such conditions, this compound could undergo dehydrogenation at either or both side chains to form unsaturated derivatives, although specific research on this transformation is not prominent.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the two different alkyl side chains.

Aromatic Protons: The para-substituted ring will give rise to a characteristic pattern, likely two doublets in the aromatic region (~7.0-7.2 ppm), representing the two sets of chemically equivalent protons on the ring. docbrown.info

Isopropyl Group Protons: This group will produce a septet for the single benzylic proton (~2.8-3.0 ppm) and a doublet for the six equivalent methyl protons (~1.2 ppm). docbrown.info

n-Propyl Group Protons: This group will show a triplet for the three methyl protons (~0.9 ppm), a sextet (or multiplet) for the central methylene (B1212753) (CH₂) protons (~1.6 ppm), and a triplet for the benzylic methylene protons (~2.5 ppm). docbrown.info

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the number of non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, there should be 8 distinct signals.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The two carbons bearing the alkyl groups will appear at different chemical shifts from the four carbons bearing hydrogens. The symmetry of the para-substitution means there will be only two signals for the CH carbons of the ring. docbrown.info

Isopropyl Group Carbons: Two signals are expected: one for the benzylic CH carbon and one for the two equivalent methyl carbons. docbrown.info

n-Propyl Group Carbons: Three distinct signals are expected for the three different carbons of the n-propyl chain (benzylic CH₂, central CH₂, and terminal CH₃). docbrown.info

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (162). The fragmentation pattern would be characteristic of alkylbenzenes. Key fragmentation pathways would involve benzylic cleavage.

Loss of a methyl group (CH₃): Cleavage of a methyl group from the isopropyl substituent would result in a prominent peak at m/z 147. This is often a very favorable fragmentation for isopropyl-substituted benzenes.

Loss of an ethyl group (C₂H₅): Cleavage of the bond between the first and second carbons of the n-propyl chain would lead to a peak at m/z 133.

Tropylium (B1234903) Ion Formation: Rearrangement to form the stable tropylium cation (C₇H₇⁺) at m/z 91 is a common feature in the mass spectra of compounds with a propyl or larger alkyl chain, arising from cleavage of the bond between the benzylic and adjacent carbon. vaia.com

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the different functional groups present.

C-H Stretching (Aromatic): Bands just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹) are characteristic of C-H bonds on the benzene ring. docbrown.info

C-H Stretching (Aliphatic): Strong bands just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) correspond to the C-H bonds of the isopropyl and n-propyl groups. docbrown.info

C=C Stretching (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are due to the carbon-carbon bond stretching within the aromatic ring. docbrown.info

C-H Bending (Aromatic): A strong absorption band in the region of 800-840 cm⁻¹ would be expected, which is characteristic of para (1,4) disubstitution on a benzene ring.

Structure

3D Structure

Properties

CAS No. |

22975-62-8 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1-propan-2-yl-4-propylbenzene |

InChI |

InChI=1S/C12H18/c1-4-5-11-6-8-12(9-7-11)10(2)3/h6-10H,4-5H2,1-3H3 |

InChI Key |

FRGDRCOOSXPXDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C)C |

Origin of Product |

United States |

Nomenclature and Structural Systematics of Benzene, 1 1 Methylethyl 4 Propyl

IUPAC Nomenclature and Common Designations

The compound "Benzene, 1-(1-methylethyl)-4-propyl-" is identified by several names in chemical literature and databases. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name is 1-isopropyl-4-propylbenzene . stenutz.eu This name systematically describes a benzene (B151609) ring substituted with an isopropyl group and a propyl group at positions 1 and 4, respectively.

Other acceptable IUPAC names include 1-(1-methylethyl)-4-propylbenzene and 1-propan-2-yl-4-propylbenzene . stenutz.eunih.gov Common designations, while not strictly IUPAC-compliant, are also used, such as 4-isopropyl-n-propylbenzene and 1-n-propyl-4-isopropylbenzene . stenutz.eu It is important to distinguish this compound from its isomers, such as p-cymene (B1678584), which is 1-isopropyl-4-methylbenzene. stenutz.euepa.gov

Molecular Formula and Isomeric Considerations

The molecular formula for this compound- is C12H18 . stenutz.eunih.gov This formula indicates a composition of twelve carbon atoms and eighteen hydrogen atoms. The compound has a molecular weight of approximately 162.27 g/mol . nih.gov

Several constitutional isomers exist with the same molecular formula, C12H18. These isomers differ in the arrangement of the alkyl groups attached to the benzene ring. Isomers include variations in the position of the substituents (positional isomers) and the structure of the alkyl chains themselves (skeletal isomers).

Positional isomers of isopropylpropylbenzene include:

1-isopropyl-2-propylbenzene (ortho isomer)

1-isopropyl-3-propylbenzene (meta isomer)

Other dialkylbenzene isomers with the molecular formula C12H18 include:

1,4-Diisopropylbenzene nih.gov

1,3-Diethylbenzene stenutz.eu

1,4-Diethylbenzene stenutz.eu

Two-Dimensional and Three-Dimensional Structural Representations

The structure of 1-isopropyl-4-propylbenzene consists of a planar, six-carbon benzene ring. A propyl group (-CH2CH2CH3) is attached to one carbon of the ring, and an isopropyl group (-CH(CH3)2) is attached to the carbon atom at the opposite (para) position.

Two-Dimensional (2D) Representation: The 2D structure is commonly depicted as a hexagon representing the benzene ring with alternating double bonds. A three-carbon chain (propyl group) is shown extending from one vertex, and a branched three-carbon chain (isopropyl group) is shown extending from the para-position vertex.

Three-Dimensional (3D) Representation: In a 3D model, the benzene ring remains planar. The carbon atoms of the propyl and isopropyl substituent groups have a tetrahedral geometry. The alkyl groups are not static and can rotate freely around the single bond connecting them to the benzene ring. These different rotational arrangements are known as conformers or rotamers.

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Alkylbenzene Synthesis

The construction of the 4-propylcumene framework relies on the introduction of isopropyl and n-propyl groups onto a benzene (B151609) ring in a specific para relationship. Various synthetic routes, primarily revolving around electrophilic aromatic substitution, can be employed to achieve this.

Friedel-Crafts Alkylation Pathways for Aromatic Compounds

The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings. youtube.com In this electrophilic aromatic substitution, an alkyl halide or an alcohol, activated by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid, generates an electrophile, typically a carbocation, which is then attacked by the electron-rich benzene ring. youtube.comyoutube.com

However, classical Friedel-Crafts alkylation has notable limitations. One major issue is the propensity for carbocation rearrangements. For instance, attempting to synthesize n-propylbenzene by reacting benzene with 1-chloropropane (B146392) and AlCl₃ results primarily in the formation of isopropylbenzene (cumene). youtube.com This occurs because the initially formed primary n-propyl carbocation rapidly rearranges via a hydride shift to the more stable secondary isopropyl carbocation before alkylation can occur. youtube.com

To circumvent this rearrangement and introduce a straight-chain alkyl group like the n-propyl group, a two-step sequence involving Friedel-Crafts acylation followed by reduction is the preferred method. youtube.comyoutube.comdoubtnut.com First, an acyl group, such as propanoyl chloride, is attached to the benzene ring via Friedel-Crafts acylation. This reaction proceeds without rearrangement as the acylium ion is resonance-stabilized. The resulting ketone (e.g., propiophenone) is then reduced to the corresponding alkane (n-propylbenzene) using methods like the Clemmensen (zinc amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction. doubtnut.comreddit.comyoutube.com

Another limitation is polyalkylation. The introduction of an alkyl group activates the benzene ring, making the product more reactive than the starting material. youtube.com This can lead to the addition of multiple alkyl groups.

Catalytic Alkylation Reactions with Propylene (B89431) and Related Precursors

Modern industrial syntheses of alkylbenzenes often utilize solid acid catalysts, such as zeolites, which offer environmental and operational advantages over traditional Lewis acids. The synthesis of cumene (B47948), a precursor to 4-propylcumene, is a well-established industrial process involving the alkylation of benzene with propylene gas over catalysts like ZSM-5, Zeolite Y, or Zeolite β. researchgate.netnih.gov These reactions are typically carried out at elevated temperatures and pressures.

The synthesis of 4-propylcumene itself can be envisioned as a two-step process:

Isopropylation: Benzene is alkylated with propylene to form cumene.

Propylation: Cumene is then alkylated using a propylating agent. As discussed, to avoid rearrangement to a secondary carbocation, this step would best be accomplished via Friedel-Crafts acylation with propanoyl chloride followed by reduction.

Alternatively, a one-pot synthesis could be attempted, though controlling the regioselectivity and preventing mixtures of products would be challenging. The order of alkylation (isopropylation first, then propylation, or vice versa) would influence the final product distribution due to the directing effects of the first alkyl group.

Table 1: Research Findings on Alkylbenzene Synthesis

| Reaction | Reactants | Catalyst | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation (Rearrangement) | Benzene, 1-Chloropropane | AlCl₃ | Low temperature | Isopropylbenzene (Major) | youtube.comcdnsciencepub.com |

| Friedel-Crafts Acylation | Benzene, Propanoyl chloride | AlCl₃ | Anhydrous | Propiophenone | youtube.comdoubtnut.com |

| Clemmensen Reduction | Propiophenone | Zn(Hg), HCl | Reflux | n-Propylbenzene | doubtnut.com |

| Benzene Methylation | Benzene, Methanol | HZSM-5 Zeolite | 400 °C | Toluene (B28343), Xylenes (B1142099) | researchgate.net |

| Diethylbenzene-Benzene Transalkylation | Diethylbenzene, Benzene | ITQ-27 Zeolite | Not specified | Ethylbenzene (B125841) | nih.gov |

Regioselective Synthesis of Para-Substituted Benzene Derivatives

When introducing a second alkyl group onto an already substituted benzene ring (e.g., propylating cumene), the directing effect of the initial group is paramount. Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. This typically results in a mixture of ortho and para isomers.

Achieving high regioselectivity for the desired para-isomer, 4-propylcumene, requires overcoming the statistical preference for the two available ortho positions. Steric hindrance plays a role; the bulky isopropyl group can partially hinder attack at the ortho positions, favoring the more accessible para position.

A more effective strategy for maximizing para-selectivity involves the use of shape-selective catalysts, particularly modified zeolites like ZSM-5. researchgate.net By carefully tuning the pore size of the zeolite, for example through chemical vapor deposition of silica, the catalyst can be engineered to allow the linear para-isomer to form and diffuse out, while the formation of the bulkier ortho-isomer is sterically hindered within the catalyst's channels. researchgate.netuncw.edu This approach has been successfully applied to various dialkylation reactions to produce high-value para-dialkylbenzenes. researchgate.netrsc.org The use of such catalysts can dramatically improve the yield of the para-isomer in reactions like the nitration of toluene, a principle directly applicable to the synthesis of 4-propylcumene. uncw.edu

Derivatization and Functionalization Reactions

Once synthesized, the 4-propylcumene molecule can be further modified at either the alkyl side chains or the aromatic ring itself, opening pathways to a variety of other chemical structures.

Side-Chain Modifications of Alkyl Groups

The propyl and isopropyl groups, while generally unreactive, possess benzylic carbons—the carbon atoms directly attached to the benzene ring. These positions are uniquely reactive due to the ability of the benzene ring to stabilize intermediates like radicals or carbocations through resonance. libretexts.orgyoutube.com

Two primary side-chain modifications are:

Oxidation: Treatment of 4-propylcumene with a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions will lead to oxidative cleavage of the alkyl chains. libretexts.orglibretexts.orgpearson.com Regardless of the original length of the alkyl chain, any chain with at least one benzylic hydrogen will be oxidized to a carboxylic acid group. youtube.comlibretexts.org Therefore, this reaction would convert 4-propylcumene into benzene-1,4-dicarboxylic acid (terephthalic acid).

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like light or peroxide, allows for the selective bromination at the benzylic position. youtube.comlibretexts.org Both the isopropyl and n-propyl groups have reactive benzylic hydrogens. The isopropyl group would yield a tertiary benzylic bromide, while the n-propyl group would yield a secondary benzylic bromide. These resulting alkyl halides are valuable intermediates, serving as leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.com

Aromatic Ring Functionalization Pathways

The benzene ring of 4-propylcumene can undergo further electrophilic aromatic substitution reactions. The two alkyl groups are activating and ortho-, para-directing. Since the para-position is already occupied, incoming electrophiles will be directed to the four available ortho positions (positions 2, 3, 5, and 6). The substitution pattern will be a mixture, influenced by the combined directing effects and steric hindrance of the propyl and isopropyl groups.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. sciepub.commasterorganicchemistry.comlibretexts.org The nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.comcore.ac.uk The reaction on 4-propylcumene would yield a mixture of mononitrated products, with substitution occurring at the positions ortho to the alkyl groups.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring. libretexts.org This reaction is reversible. libretexts.org Studies on the sulfonation of the structurally similar p-cymene (B1678584) (1-methyl-4-isopropylbenzene) show that the sulfonic group primarily adds to the position ortho to the isopropyl group. acs.orgvaia.comacs.org This suggests that in 4-propylcumene, sulfonation would likely occur at positions 2 and 6 (ortho to the propyl group) and positions 3 and 5 (ortho to the isopropyl group), with the exact ratio depending on steric and electronic factors.

Table 2: Research Findings on Aromatic Functionalization

| Reaction | Substrate | Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Side-Chain Oxidation | Alkylbenzenes | KMnO₄ or CrO₃/H₂SO₄ | Oxidizes alkyl group to carboxylic acid if benzylic H is present. | libretexts.orgpearson.com |

| Benzylic Bromination | Alkylbenzenes | N-Bromosuccinimide (NBS), Light/Peroxide | Selectively brominates the benzylic carbon. | youtube.comlibretexts.org |

| Aromatic Nitration | Isopropylbenzene | Conc. HNO₃, Conc. H₂SO₄ | Yields ortho- and para-nitroisopropylbenzene. | sciepub.com |

| Aromatic Sulfonation | p-Cymene | Conc. H₂SO₄ | Yields primarily cymene-2-sulfonic acid. | acs.orgvaia.com |

| Aromatic Nitration | Alkylbenzenes | NO₂ | An electrophilic substitution involving a radical cation intermediate. | jes.or.jp |

Reaction Mechanism Elucidation in Alkylbenzene Synthesis

The synthesis of specific alkylbenzenes, such as Benzene, 1-(1-methylethyl)-4-propyl-, is governed by complex reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and catalyst design to achieve high yields and selectivity. The formation of the target compound, a disubstituted aromatic ring, primarily involves two key types of transformations: alkylation and dehydrogenation. Mechanistic studies delve into the intricate steps of these processes, from the generation of reactive intermediates to the final product formation on the catalyst surface.

The formation of the p-cymene (this compound-) structure can be approached via direct alkylation of a substituted benzene or through the dehydrogenation of a suitable alicyclic precursor. Each route proceeds through distinct mechanistic pathways.

Alkylation Mechanisms

Alkylation, specifically the Friedel-Crafts reaction, is a fundamental method for forming carbon-carbon bonds on an aromatic ring. mt.comlibretexts.org The reaction involves an electrophilic aromatic substitution where a hydrogen atom on the ring is replaced by an alkyl group. mt.com The mechanism can be generalized into three primary steps:

Formation of the Electrophile: A carbocation or a polarized complex that acts as the electrophile is generated from an alkylating agent (e.g., an alkene like propylene or an alkyl halide) with the aid of a catalyst. mt.comlibretexts.org Lewis acids like aluminum chloride (AlCl₃) or solid acid catalysts such as zeolites facilitate this step. mt.comlibretexts.org For instance, when using an alkyl halide, the Lewis acid assists in the cleavage of the carbon-halogen bond to form a carbocation. libretexts.org

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbocation. youtube.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst. libretexts.org

A critical aspect of the Friedel-Crafts alkylation mechanism is the potential for carbocation rearrangements . Primary carbocations, being relatively unstable, can rearrange to more stable secondary or tertiary carbocations via a hydride or alkyl shift. libretexts.org For example, the alkylation of benzene with n-propyl bromide predominantly yields isopropylbenzene (cumene) rather than n-propylbenzene because the initially formed primary n-propyl carbocation rapidly rearranges to the more stable secondary isopropyl carbocation before it can alkylate the benzene ring. youtube.com This tendency presents a significant challenge in synthesizing straight-chain alkylbenzenes.

Theoretical studies, often employing Density Functional Theory (DFT), have further refined the understanding of these mechanisms on solid acid catalysts like zeolites. For the alkylation of benzene with propylene, two main pathways are considered: a stepwise (or consecutive) mechanism and a concerted (or associative) mechanism . rsc.orgresearchgate.net

Stepwise Mechanism: This pathway involves the initial formation of a framework-bound alkoxy group, which then reacts with benzene. researchgate.net

Concerted Mechanism: In this pathway, the co-adsorbed benzene and propylene molecules react in a single step, where the proton from the catalyst is transferred to the alkene as the new C-C bond forms. rsc.org

Computational studies have shown that the concerted pathway is often kinetically more favorable for propylene alkylation over zeolites like H-BEA, H-ZSM-5, and H-MOR. rsc.org

Dehydrogenation Mechanisms

Isomerization: The initial terpene often undergoes acid-catalyzed isomerization on the catalyst support to form p-menthadienes, which are direct precursors to p-cymene. mdpi.com For example, α-pinene can isomerize to intermediates like terpinolene (B10128) and α-terpinene.

Dehydrogenation: The p-menthadiene intermediates are then dehydrogenated on metal sites (e.g., Palladium, Platinum) to form p-cymene. escholarship.orgrsc.org This is believed to be a sequential process, with the removal of hydrogen molecules in steps until the stable aromatic ring is formed. rsc.org

Studies on the dehydroaromatization of limonene (B3431351) over Pd/HZSM-5 suggest that the reaction network begins with isomerization, followed by sequential dehydrogenation. rsc.org The rate-limiting step in the dehydroisomerization of α-pinene over some catalysts is the final dehydrogenation of p-menthadienes to p-cymene. mdpi.com

The choice of catalyst is paramount in directing the synthesis of alkylbenzenes towards a desired product like p-cymene, profoundly affecting both the selectivity and the speed (kinetics) of the reaction. Zeolites, with their well-defined pore structures and tunable acidity, are particularly significant in this field. mdpi.com

Influence on Selectivity

Catalyst selectivity determines the proportion of the desired product formed relative to other possible products. In alkylbenzene synthesis, this includes regioselectivity (e.g., ortho-, meta-, para-isomers) and preventing side reactions like polyalkylation or cracking.

Shape Selectivity: Zeolite catalysts exhibit shape selectivity, where the size and geometry of their internal pore structure influence which reactants can enter, which intermediates can form, and which products can diffuse out. mdpi.com This property is exploited to favor the formation of specific isomers. For instance, in the alkylation of toluene with propylene to produce cymene, medium-pore zeolites like ZSM-5 can be used to enhance the selectivity towards the para-isomer (p-cymene) due to steric constraints within the zeolite channels that hinder the formation of the bulkier ortho- and meta-isomers. researchgate.net Large-pore zeolites like Y and Beta, while active, generally show lower para-selectivity. researchgate.net

Acid Site Properties: The nature and distribution of acid sites (Brønsted vs. Lewis) also impact selectivity. For the synthesis of linear alkylbenzene (LAB), a crucial component in detergents, HY zeolite is highly selective. mdpi.com In the production of cumene from benzene and propylene, MWW zeolite is noted for its high selectivity and stability, which reduces the formation of by-products like polyalkylated benzenes. lidsen.com

Catalyst Composition: In dehydrogenation reactions, the metal and support play a crucial role. Palladium (Pd) supported on various materials is a common catalyst for limonene dehydrogenation to p-cymene. escholarship.org The use of an acidic support like SBA-15 for the Pd catalyst was shown to be effective in converting limonene derived from waste tires into p-cymene with high selectivity. nih.gov Similarly, silica-supported zinc oxide has been demonstrated as an efficient noble-metal-free catalyst for the dehydroisomerization of terpenes to p-cymene. mdpi.com

Table 1: Influence of Zeolite Catalyst Type on Product Selectivity in Alkylation Reactions

| Catalyst Type | Reactants | Primary Product | Key Selectivity Findings | Reference(s) |

|---|---|---|---|---|

| MWW Zeolite | Benzene + Propylene | Cumene | Retains high selectivity and stability at lower benzene/propylene ratios, reducing energy consumption. | lidsen.com |

| MFI (ZSM-5) | Toluene + Propylene | p-Cymene | Exhibits high para-selectivity due to its medium-pore channel structure. | researchgate.net |

| HY Zeolite | Benzene + 1-Dodecene | Linear Alkylbenzene (LAB) | Provides high selectivity (97–98%) to the desired linear product. | mdpi.com |

| Beta Zeolite | Toluene + 1-Pentene | Amyltoluene | Less active than Y zeolite but shows different selectivity profiles. | mdpi.com |

Influence on Kinetics

Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. The kinetics of alkylbenzene synthesis are strongly dependent on catalyst properties and reaction conditions.

Reaction Temperature: Temperature has a significant effect on reaction kinetics. Increasing the temperature generally increases the reaction rate. For example, in the alkylation of benzene with propylene over ZSM-5, an increase in temperature enhanced the conversion of benzene. semnan.ac.ir However, this can sometimes come at the cost of selectivity, as higher temperatures might favor the formation of undesired by-products. semnan.ac.ir In the case of Hβ zeolite, higher temperatures allow propylene to more easily react with adsorbed benzene, increasing the reaction speed. researchgate.net

Reactant Ratio: The molar ratio of reactants can influence kinetics by affecting the surface coverage of species on the catalyst. A higher benzene-to-propylene molar ratio is often necessary to suppress propylene oligomerization and enhance the desired alkylation reaction, thereby improving catalyst lifetime and product yield. semnan.ac.irresearchgate.net

Table 2: Effect of Reaction Conditions on Benzene Alkylation with Propylene over ZSM-5 Catalyst

| Parameter | Change | Effect on Cumene Selectivity | Effect on Benzene Conversion | Reference(s) |

|---|---|---|---|---|

| Benzene/Propylene Molar Ratio | Increased from 1 to 7 | Increased from 71.0% to 81.4% | Decreased | semnan.ac.ir |

| Temperature | Increased from 140°C to 200°C | Decreased from 79.6% to 68.0% | Increased | semnan.ac.ir |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-propylcumene is characterized by distinct signals corresponding to the different types of protons present. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, indicative of their varied electronic environments on the benzene (B151609) ring. The aliphatic protons of the isopropyl and propyl groups give rise to signals in the upfield region. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, further confirming the structure.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | ~7.1-7.3 | Multiplet | 4H | |

| Isopropyl-CH | ~2.8-3.0 | Septet | 1H | |

| Propyl-CH₂ (benzylic) | ~2.5-2.7 | Triplet | 2H | |

| Propyl-CH₂ | ~1.6-1.8 | Sextet | 2H | |

| Isopropyl-CH₃ | ~1.2-1.3 | Doublet | 6H | |

| Propyl-CH₃ | ~0.9-1.0 | Triplet | 3H |

This is a representative table based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in 4-propylcumene gives a distinct signal in the ¹³C NMR spectrum. The aromatic carbons resonate in the downfield region, typically between 120 and 150 ppm. The aliphatic carbons of the isopropyl and propyl groups appear in the upfield region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Aromatic-C (C-1) | ~148 |

| Quaternary Aromatic-C (C-4) | ~140 |

| Aromatic-CH | ~126-129 |

| Isopropyl-CH | ~34 |

| Propyl-CH₂ (benzylic) | ~38 |

| Propyl-CH₂ | ~25 |

| Isopropyl-CH₃ | ~24 |

| Propyl-CH₃ | ~14 |

This is a representative table based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule. youtube.comsdsu.eduuvic.ca

COrrelation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In the COSY spectrum of 4-propylcumene, cross-peaks would be observed between the protons of the propyl group (CH₂-CH₂) and between the isopropyl methine proton and the methyl protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectra correlate directly bonded carbon and proton atoms. youtube.comsdsu.eduuvic.ca This technique would show correlations between each carbon and its attached proton(s), for example, the propyl CH₂ carbons and their respective protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.netnih.govscholars.direct This method is ideal for the analysis of volatile and semi-volatile compounds like 4-propylcumene in complex matrices. nih.govresearchgate.netscholars.direct The sample is first injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.

Fragmentation Pathways and Mass Spectral Interpretation

When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification. chemguide.co.uklibretexts.orgmiamioh.edu

The mass spectrum of 4-propylcumene would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the alkyl side chains. Common fragments would include the loss of a methyl group (M-15) from the isopropyl group, the loss of an ethyl group (M-29) from the propyl group, and the loss of a propyl group (M-43). The most stable carbocation fragments will typically produce the most intense peaks in the spectrum. For example, the benzylic carbocation formed by cleavage of the bond between the first and second carbons of the propyl group would be a prominent fragment.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Origin |

| 148 | [C₁₂H₁₈]⁺ | Molecular Ion (M⁺) |

| 133 | [C₁₁H₁₃]⁺ | Loss of CH₃ |

| 119 | [C₉H₁₁]⁺ | Loss of C₂H₅ |

| 105 | [C₈H₉]⁺ | Loss of C₃H₇ |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (rearrangement) |

This is a representative table of expected fragments. The relative intensities of the peaks will depend on the ionization energy and the specific instrumentation used.

Vibrational Spectroscopy

There are no published Infrared (IR) spectra for Benzene, 1-(1-methylethyl)-4-propyl-. While general characteristic absorbances for aromatic compounds and alkyl groups are known, a specific spectrum is necessary to detail the unique vibrational modes of this molecule. libretexts.org

Specific Raman spectroscopy data for this compound- could not be located. Raman spectroscopy would provide complementary information to IR spectroscopy regarding the vibrational modes of the molecule, particularly for non-polar bonds.

Electronic Spectroscopy

No UV-Vis absorption spectra for this compound- are documented. Such data would provide insights into the electronic transitions within the aromatic ring and the influence of the alkyl substituents. up.ac.za

Chromatographic Methodologies

There are no specific chromatographic methods published for the separation and analysis of this compound-. While gas chromatography (GC) is a common technique for analyzing similar aromatic hydrocarbons, specific retention times and column conditions for this compound are not available. dnacih.comgcms.cz

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and thermally stable compounds such as "this compound". chemijournal.com It is widely applied for determining the purity of aromatic solvents and for quality control purposes where these compounds are produced or utilized. yzimgs.comantpedia.com

For accurate quantification, an internal standard method is often employed. antpedia.com A known amount of a non-interfering compound (the internal standard) is added to the sample before analysis. By comparing the peak area of "this compound" to the peak area of the internal standard, its precise concentration can be determined. This method corrects for variations in injection volume and detector response.

The validation of a GC method ensures its reliability. A study on the quantification of p-cymene (B1678584), an isomer of the target compound, using a GC-MS/MS method demonstrated excellent performance. nih.gov The validation parameters, which would be similar for "this compound," highlight the method's precision and accuracy. nih.govresearchgate.net

Table 1: Example GC Method Validation Parameters for a Related Compound (p-Cymene)

This table illustrates typical performance characteristics of a validated GC method for quantifying a compound structurally similar to this compound. Data adapted from a study on p-cymene. nih.gov

| Parameter | Value |

|---|---|

| Linearity (Correlation Coefficient, r) | > 0.999 |

| Linear Range | 0.01–0.38 µg·mL⁻¹ |

| Limit of Detection (LOD) | Calculated at Signal-to-Noise of 3 |

| Limit of Quantification (LOQ) | Calculated at Signal-to-Noise of 10 |

| Accuracy (Recovery) | 105.31% |

| Precision (Repeatability RSD) | 1.00% |

| Precision (Intermediate Precision RSD) | 0.98% - 3.38% |

Development of Retention Indices for Compound Identification

While retention time is a primary piece of data from a GC analysis, it can vary with changes in operating conditions. To achieve more reliable compound identification across different instruments and laboratories, retention indices are used. researchgate.net The most common system is the Kovats Retention Index (RI), which normalizes the retention time of an analyte to the retention times of adjacent n-alkane hydrocarbons. nist.gov

The Kovats RI is calculated using a formula that relates the logarithm of the adjusted retention times of the analyte and the bracketing n-alkanes. For temperature-programmed analyses, a linear formula is applied. nist.gov This index is a more robust and transferable parameter for identification purposes. researchgate.net

The identification of alkylbenzenes, including isomers of C12H18 like "this compound," is greatly aided by retention indices. nist.gov Databases of retention indices on standardized stationary phases (e.g., non-polar OV-101 or SE-30) are critical resources. researchgate.netnist.gov By comparing the experimentally determined RI of an unknown peak to database values, its identity can be tentatively confirmed.

Table 2: Kovats Retention Indices of C12 Alkylbenzene Isomers

This table shows the Kovats Retention Indices (I) for "this compound" and other C12 alkylbenzene isomers on a non-polar OV-101 capillary column. The distinct index values allow for their chromatographic differentiation. nist.gov

| Compound Name | Kovats Retention Index (I) |

|---|---|

| Benzene, 1-butyl-2,4-dimethyl- | 1281 |

| Benzene, 1,2,4-triethyl- | 1284 |

| This compound- | 1288 |

| Benzene, 1,3-diethyl-5-methyl- | 1292 |

| Benzene, 1-methyl-2,4-dipropyl- | 1383 |

Hyphenated Techniques (e.g., GC-TOF-MS) for Complex Sample Analysis

For the analysis of complex mixtures where multiple components may have similar retention times, a single detector like FID is insufficient for identification. In these cases, hyphenated techniques, which couple a separation technique with a powerful detection technology, are essential. chemijournal.comsaspublishers.com The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is one of the most powerful and widely used hyphenated methods. longdom.orgnih.gov

In a GC-MS system, the GC separates the mixture, and the eluting components are directly introduced into the mass spectrometer. nih.gov The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint. This allows for the structural elucidation and confirmation of the analyte's identity.

However, even with GC-MS, the analysis of highly complex samples containing numerous isomers, such as those found in petroleum products or essential oils, remains a challenge. Isomers often have very similar retention times and mass spectra, making unambiguous identification difficult. To overcome this, more advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) are employed. When coupled with a high-speed detector like a Time-of-Flight Mass Spectrometer (GC×GC-TOF-MS), this technique offers exceptionally high separation power. uliege.be

GC×GC-TOF-MS utilizes two different GC columns in series, providing a much higher degree of separation. The resulting data is presented as a structured two-dimensional chromatogram where compounds of the same chemical class often appear in the same region. uliege.be This structured separation, combined with the high-resolution mass spectra from the TOF-MS, enables the detailed characterization and putative identification of isomers even in the most complex matrices. uliege.be

Table 3: Information Derived from GC-TOF-MS Analysis

This table outlines the key data points obtained from a GC-TOF-MS analysis, which collectively enable the confident identification of compounds like this compound in complex samples.

| Analytical Data Point | Purpose in Identification |

|---|---|

| Retention Time (1st Dimension) | Primary separation, related to boiling point on a standard non-polar column. |

| Retention Time (2nd Dimension) | Secondary separation, often based on polarity, separates co-eluting compounds. |

| Retention Index (RI) | Standardized retention information for library matching and confirmation. uliege.be |

| Molecular Ion (M+) | Provides the molecular weight of the compound. |

| Mass Spectrum (Fragmentation Pattern) | Structural information based on characteristic fragments, used for library matching. |

| High-Resolution Mass Measurement | Provides the accurate mass and elemental formula of the molecule and its fragments. uliege.be |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Ab Initio Methods for Molecular Property Prediction

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. They are used to predict a wide range of molecular properties with high accuracy. The literature search found no published articles that apply ab initio calculations to predict properties such as dipole moment, polarizability, or vibrational frequencies specifically for Benzene (B151609), 1-(1-methylethyl)-4-propyl.

Conformational Analysis and Energetics

The presence of flexible alkyl chains, the isopropyl and propyl groups, suggests that Benzene, 1-(1-methylethyl)-4-propyl can exist in multiple conformations due to rotation around its single bonds. Conformational analysis is used to identify the different stable conformers and to determine their relative energies. No studies on the conformational landscape or the rotational energy barriers for this compound were found. Such studies on similar molecules, like propylthiol, highlight the importance of considering rotations around different bonds to identify the most stable conformers. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the behavior of molecules and their interactions over time, providing insights into the macroscopic properties of a substance.

Molecular Mechanics (MM) for Conformational Landscapes

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. It is particularly useful for exploring the conformational landscapes of large and flexible molecules. The search for literature did not uncover any studies that have used molecular mechanics to investigate the conformational preferences of this compound.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting the spectroscopic parameters of molecules, which is crucial for their identification and characterization.

Computational NMR and IR Spectral Prediction

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational means is a well-established practice in modern chemistry. These predictions are based on the calculation of the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, respectively.

For this compound-, the ¹H NMR spectrum can be predicted by calculating the chemical shifts (δ) and coupling constants (J) of the different protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For instance, the aromatic protons are expected to appear in the downfield region (typically 7.0-7.5 ppm) due to the deshielding effect of the benzene ring current. The protons of the isopropyl and propyl groups will have characteristic chemical shifts and splitting patterns based on their neighboring protons. Online prediction tools, which often utilize databases of known spectra and machine learning algorithms, can provide a reliable estimation of the ¹H-NMR spectrum. nmrdb.org

Predicted ¹H-NMR Data for this compound-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to isopropyl) | ~7.15 | Doublet | 2H |

| Aromatic (ortho to propyl) | ~7.10 | Doublet | 2H |

| Isopropyl CH | ~2.88 | Septet | 1H |

| Propyl CH₂ (benzylic) | ~2.55 | Triplet | 2H |

| Propyl CH₂ (middle) | ~1.62 | Sextet | 2H |

| Isopropyl CH₃ | ~1.23 | Doublet | 6H |

| Propyl CH₃ | ~0.92 | Triplet | 3H |

Note: These are estimated values and may vary slightly from experimental data.

Similarly, the IR spectrum of this compound- can be computationally predicted. The IR spectrum arises from the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups. docbrown.info Key predicted absorptions would include C-H stretching from the aromatic ring and alkyl chains, C=C stretching of the aromatic ring, and bending vibrations characteristic of the substitution pattern on the benzene ring.

Predicted IR Absorption Bands for this compound-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Alkyl C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Alkyl C-H | Bending | 1465-1370 |

| Aromatic C-H (p-subst.) | Out-of-plane Bending | 850-800 |

Theoretical UV-Vis Spectrum Calculation

The theoretical calculation of the Ultraviolet-Visible (UV-Vis) spectrum of this compound- involves determining the energies of electronic transitions within the molecule. For aromatic compounds like this, the most significant absorptions in the UV region are due to π → π* transitions of the benzene ring. The presence of alkyl substituents can cause a small red shift (bathochromic shift) of these absorption bands.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate the excitation energies and oscillator strengths of electronic transitions, which in turn allows for the simulation of the UV-Vis spectrum. The predicted spectrum would likely show a strong absorption band around 260-270 nm, which is characteristic of the benzene chromophore with alkyl substituents.

Predicted UV-Vis Absorption for this compound-

| Electronic Transition | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~265 | Substituted Benzene Ring |

Computational Thermochemistry and Reaction Pathway Studies

Computational chemistry is also a powerful tool for investigating the thermodynamics and kinetics of chemical reactions.

Calculation of Heats of Formation and Reaction Energies

The standard enthalpy of formation (ΔH_f°) of this compound- can be calculated using various computational methods. One common approach is to use quantum mechanical calculations to determine the total atomization energy of the molecule. dtic.mil This, combined with the known experimental heats of formation of the constituent atoms in their standard states, allows for the calculation of the molecule's heat of formation. dtic.mil

Another method involves the use of isodesmic reactions. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of this reaction and using known heats of formation for the other species in the reaction, the unknown heat of formation can be determined with high accuracy.

The heat of a reaction, such as the combustion of this compound-, can be calculated using Hess's Law. nih.gov This involves subtracting the sum of the heats of formation of the reactants from the sum of the heats of formation of the products. libretexts.org

C₁₂H₁₈ (l) + 16.5 O₂ (g) → 12 CO₂ (g) + 9 H₂O (l)

Thermochemical Data for Combustion Reaction

| Compound | State | ΔH_f° (kJ/mol) (Hypothetical Calculated/Known) |

|---|---|---|

| This compound- | l | Calculated Value |

| O₂ | g | 0 |

| CO₂ | g | -393.5 |

| H₂O | l | -285.8 |

The reaction energy (ΔH_rxn) would then be calculated as: ΔH_rxn = [12 * ΔH_f°(CO₂) + 9 * ΔH_f°(H₂O)] - [ΔH_f°(C₁₂H₁₈) + 16.5 * ΔH_f°(O₂)]

Elucidation of Reaction Mechanisms via Transition State Theory

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the activated complex or transition state. wikipedia.orgfiveable.me The rate of the reaction is then determined by the concentration of this transition state and the frequency with which it converts to products. youtube.com

For this compound-, a common reaction type is free-radical substitution at the benzylic positions of the isopropyl and propyl groups, as these positions are activated by the benzene ring. Computational methods can be used to model the reaction pathway for such a reaction, for example, the abstraction of a hydrogen atom by a bromine radical.

R-H + Br• → [R---H---Br]‡ → R• + HBr

In this process, the geometry of the transition state ([R---H---Br]‡) is located on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (Ea) of the reaction. libretexts.org By calculating the activation energies for hydrogen abstraction from the isopropyl and propyl groups, the regioselectivity of the reaction can be predicted. The lower the activation energy, the faster the reaction at that site.

Calculated Parameters for a Hypothetical Hydrogen Abstraction Reaction

| Reaction Site | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH_rxn) (kJ/mol) |

|---|---|---|

| Isopropyl (benzylic H) | Calculated Value | Calculated Value |

| Propyl (benzylic H) | Calculated Value | Calculated Value |

These computational studies provide deep insights into the chemical nature of this compound-, from its spectroscopic signatures to its thermodynamic stability and reactivity.

Environmental Occurrence and Transformations

Natural Occurrence in Biological Systems

p-Cymene (B1678584) is a well-documented constituent of numerous plant species, contributing to their characteristic aromas and exhibiting a range of biological activities. nih.gov Its presence is not limited to the plant kingdom, as metabolomic studies have begun to shed light on its metabolic fate in other organisms.

Identification in Essential Oils and Plant Extracts

p-Cymene is a prominent monoterpene found in the essential oils of over 100 plant species, including those used for medicinal and culinary purposes. nih.gov It is a major component in the essential oils of thyme and oregano. hmdb.cataylorandfrancis.com For instance, analysis of essential oils from various Iranian populations of a certain plant species revealed p-cymene concentrations ranging from 1.6% to 14.8%. taylorandfrancis.com The compound is also found in the essential oils of plants from the genera Eucalyptus, Protium, and Artemisia. nih.gov

A study on the essential oil of Eucalyptus globulus identified p-cymene as one of the constituents, alongside other compounds like 1,8-cineole, α-pinene, and limonene (B3431351). nih.govsanta-bianca.it Specifically, one analysis of Eucalyptus globulus essential oil reported a p-cymene content of 7.7%. nih.gov Another investigation into the chemical composition of E. globulus essential oil also confirmed the presence of p-cymene. researchgate.net While 1,8-cineole (eucalyptol) is often the most abundant component, p-cymene is a consistent, though variable, constituent. santa-bianca.itnih.gov

Beyond Eucalyptus, p-cymene is a flavor component in cranberries and is abundant in the oils of cumin and thyme. acs.org It is also found in various other food-producing plants such as carrots, oranges, grapefruit, tangerines, and raspberries. bohrium.comnih.gov

The following table summarizes the presence of p-Cymene and related compounds in various plant essential oils.

| Plant Species | Compound | Concentration/Presence | Reference |

| Thymus spp. (Thyme) | p-Cymene | Rich source | hmdb.cataylorandfrancis.com |

| Origanum spp. (Oregano) | p-Cymene | Rich source | nih.govtaylorandfrancis.com |

| Iranian plant populations | p-Cymene | 1.6% - 14.8% | taylorandfrancis.com |

| Eucalyptus globulus | p-Cymene | 7.7% | nih.gov |

| Eucalyptus globulus | p-Cymene | Present | santa-bianca.itresearchgate.netnih.gov |

| Cranberry | p-Cymene | Flavor component | acs.org |

| Cumin | p-Cymene | Abundant | hmdb.caacs.org |

Metabolomic Studies and Metabolite Identification

Metabolomic studies have been crucial in understanding the transformation of p-cymene within biological systems. When administered to rats and guinea pigs, p-cymene is extensively metabolized, with 60-80% of the dose being excreted as various metabolites in the urine within 48 hours. nih.gov Research has identified at least 18 urinary metabolites, indicating that both the methyl and isopropyl groups of p-cymene undergo oxidation. nih.gov The types of metabolites formed include monohydric alcohols, diols, and mono- and dicarboxylic acids. nih.gov In guinea pigs, the resulting cumic acid is extensively conjugated with glycine. nih.gov Interestingly, ring-hydroxylation of p-cymene was not detected in rats, though small amounts of carvacrol (B1668589) and hydroxycarvacrol were formed in guinea pigs. nih.gov

In rabbits, the metabolism of p-cymene leads to the formation of several optically active metabolites, including 2-(p-tolyl)-1-propanol, 2-(p-tolyl)propanoic acid, p-(2-hydroxy-1-methylethyl)benzoic acid, and p-(1-carboxyethyl)benzoic acid. nih.gov This indicates that the metabolic pathways can be stereoselective. nih.gov

Studies on the bacterium Burkholderia xenovorans LB400 have shown that it can utilize p-cymene as a sole source of carbon and energy. plos.org The degradation pathway involves the oxidation of the methyl group to form p-cumic alcohol, which is then further metabolized. plos.org Similarly, denitrifying bacteria have been isolated that can degrade p-cymene anaerobically, with the initial enzymatic attack also occurring at the methyl group, leading to the formation of p-isopropylbenzoate. nih.gov

Presence in Anthropogenic and Environmental Samples

The occurrence of p-cymene and its isomers extends beyond the natural world, with their presence being detected in various anthropogenic and environmental matrices. This is largely due to their inclusion in petroleum products and their subsequent release into the environment.

Identification in Hydrocarbon Mixtures and Petroleum Fractions

p-Cymene is a component of fossil fuels like petroleum. plos.org Isopropylbenzene (cumene), a related compound, is naturally present in crude oil and has been used as a fuel additive. nih.gov Analysis of modern fuels has shown that cumene (B47948) constitutes approximately 0.01% of diesel and up to 0.13% of premium gasoline. nih.gov Given that p-cymene can be synthesized from petrochemicals, such as the alkylation of toluene (B28343) with propylene (B89431), its presence in various hydrocarbon mixtures is expected. acs.org

Detection in Groundwater and Soil Contamination Studies

As a component of petroleum products, p-cymene and related alkylbenzenes are frequently detected at sites contaminated with petroleum releases. nih.gov Cumene, for example, is often found in groundwater near industrial sites and locations with underground storage tank leaks. nih.gov Concentrations of cumene in contaminated groundwater have been reported as high as 360 µg/L and 1581 µg/L. nih.gov Even in groundwater not directly adjacent to known contamination sources, lower levels of cumene (typically less than 5 µg/L) have been detected. nih.gov The persistence of these compounds in the subsurface can make them a driver for active remediation efforts at some contaminated sites. nih.gov The contamination of soil with such organic compounds is a significant environmental concern, as the soil acts as a primary reservoir from which these contaminants can be transferred to other environmental compartments and eventually to humans. mdpi.com

Analysis in Food and Biological Matrices (e.g., fats)

p-Cymene has been identified in a variety of food products. A Canadian Total Diet Study analyzed 159 food composite samples and detected p-cymene in various foods. nih.gov While the concentrations were generally low, the highest level of 73.5 µg/g was found in a composite sample of herbs and spices. nih.govresearchgate.net The compound is also naturally present in foods such as cinnamon, carrots, orange juice, grapefruit, tangerines, raspberries, nutmeg, and butter. bohrium.comresearchgate.net Its presence in food is partly due to its use as a flavoring agent. acs.orgnih.gov

In biological matrices, studies have investigated the effects of p-cymene on lipid profiles. One study found that p-cymene can improve the structure of intestinal flora in rats on a high-fat diet, which in turn may help prevent high-fat diet-associated colorectal cancer. nih.gov Another study in diabetic rats showed that p-cymene can improve serum levels of total cholesterol, triglycerides, and lipoproteins. nih.gov The lipophilic nature of p-cymene suggests its potential to accumulate in fatty tissues.

The following table summarizes the levels of p-Cymene found in some food matrices.

| Food Matrix | Concentration | Reference |

| Herbs and Spices (composite sample) | 73.5 µg/g | nih.govresearchgate.net |

| Various foods (general) | Generally low | nih.gov |

| Cinnamon, carrots, orange juice, etc. | Present | bohrium.comresearchgate.net |

Environmental Transformation Pathways

The environmental fate of Benzene (B151609), 1-(1-methylethyl)-4-propyl is determined by a series of transformation pathways, including oxidative degradation, microbial metabolism, and photochemical reactions in the atmosphere. While direct studies on this specific compound are limited, a comprehensive understanding can be derived from research on structurally similar alkylbenzenes, such as p-cymene (4-isopropyltoluene) and cumene (isopropylbenzene).

Oxidative Degradation Processes (e.g., Autoxidation of related alkylbenzenes)

The presence of tertiary benzylic hydrogen atoms in the isopropyl group of Benzene, 1-(1-methylethyl)-4-propyl makes it susceptible to autoxidation, a process of slow, spontaneous oxidation by atmospheric oxygen. This process is well-documented for cumene, a structurally related compound. The autoxidation of cumene proceeds via a free radical chain reaction to form cumene hydroperoxide, a key industrial intermediate. rsc.orgnih.gov This reaction is initiated by the abstraction of the weakly bonded tertiary benzylic hydrogen, leading to the formation of a cumyl radical. This radical then reacts with oxygen to form a cumylperoxy radical, which can abstract a hydrogen atom from another cumene molecule to form cumene hydroperoxide and a new cumyl radical, thus propagating the chain. nih.govnih.gov

By analogy, this compound is expected to undergo a similar autoxidation process, primarily at the tertiary benzylic position of the isopropyl group, leading to the formation of 1-(4-propylphenyl)ethyl hydroperoxide. The n-propyl group is less likely to be the initial site of attack due to the higher stability of the tertiary benzylic radical compared to primary or secondary benzylic radicals.

The liquid-phase oxidation of p-cymene, another structural analogue, has also been studied, revealing the formation of hydroperoxides at both the isopropyl and methyl groups. acs.org The relative susceptibility to oxidative attack was found to be approximately 1:4 for the methyl and isopropyl groups, respectively, highlighting the preference for oxidation at the more substituted benzylic position. acs.org This further supports the prediction that the primary site of oxidative degradation for this compound will be the isopropyl group.

Table 1: Key Intermediates in the Autoxidation of Related Alkylbenzenes

| Parent Compound | Primary Autoxidation Product |

| Cumene (Isopropylbenzene) | Cumene hydroperoxide rsc.orgnih.gov |

| p-Cymene (4-Isopropyltoluene) | 2-p-tolyl-2-propyl hydroperoxide acs.org |

| This compound | 1-(4-propylphenyl)ethyl hydroperoxide (Predicted) |

Microbial Degradation Mechanisms

Microorganisms play a crucial role in the environmental degradation of alkylbenzenes. Both aerobic and anaerobic pathways have been identified for compounds structurally similar to this compound.

Under aerobic conditions, bacteria of the genus Pseudomonas are well-known for their ability to degrade a wide range of aromatic hydrocarbons. nih.govethz.chnih.gov The degradation of p-cymene by Pseudomonas putida, for instance, is initiated by the oxidation of the methyl group to form p-cumic alcohol, which is further metabolized. researchgate.net Other Pseudomonas species have been shown to metabolize alkylbenzene sulfonates by attacking the alkyl side chain. ethz.chhmdb.ca For this compound, it is plausible that aerobic degradation would commence with the oxidation of either the isopropyl or the n-propyl side chain, leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids, which can then enter central metabolic pathways.

Anaerobic degradation of alkylbenzenes has also been demonstrated, particularly under denitrifying and sulfate-reducing conditions. researchgate.netcopernicus.orgunito.itnih.gov Several denitrifying bacteria, including species of Azoarcus and Thauera, can degrade p-cymene. researchgate.netrsc.org Two distinct initial activation mechanisms have been identified for the anaerobic degradation of p-cymene by different bacterial strains. One pathway involves the hydroxylation of the benzylic methyl group, while the other proceeds via the addition of the methyl group to fumarate, forming a succinate (B1194679) derivative. rsc.org These pathways eventually converge to 4-isopropylbenzoyl-CoA. Given the structural similarities, this compound could be susceptible to similar anaerobic degradation strategies, with initial attack likely occurring at one of the alkyl side chains.

Table 2: Examples of Microorganisms Involved in the Degradation of Related Alkylbenzenes

| Microorganism | Substrate(s) | Degradation Conditions | Initial Reaction | Reference(s) |

| Pseudomonas putida F1 | p-Cymene | Aerobic | Oxidation of methyl group | researchgate.net |

| Pseudomonas sp. | Alkylbenzene sulfonates | Aerobic | Side-chain utilization | ethz.chhmdb.ca |

| Aromatoleum aromaticum pCyN1 | p-Cymene | Anaerobic (denitrifying) | Hydroxylation of methyl group | rsc.org |

| Thauera sp. pCyN2 | p-Cymene | Anaerobic (denitrifying) | Addition of methyl group to fumarate | rsc.org |

| Dechloromonas strain RCB | Toluene, Ethylbenzene (B125841), Xylenes (B1142099) | Anaerobic (nitrate-reducing) | Complete mineralization (for toluene, ethylbenzene) |

Photochemical Transformations in Atmospheric Environments

In the atmosphere, volatile organic compounds like this compound are primarily degraded through reactions with photochemically generated hydroxyl (OH) radicals. The rate of this reaction is a key determinant of the compound's atmospheric lifetime.

For p-cymene, a close structural analog, the total rate constant for its reaction with OH radicals has been determined to be approximately 1.51 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 22 °C. nih.gov This reaction proceeds through two main pathways: OH radical addition to the aromatic ring and H-atom abstraction from the alkyl substituents. At room temperature, OH addition is the dominant pathway. rsc.org The estimated atmospheric half-life of p-cymene, based on its reaction with OH radicals, is about 1 day. nih.gov

The reaction of OH radicals with p-cymene can lead to the formation of various products. OH addition to the ring can result in the formation of phenolic compounds, such as p-cresol, and ring-opened products like dicarbonyls. nih.gov H-atom abstraction from the isopropyl and methyl groups leads to the formation of radicals that can be further oxidized to produce compounds such as 4-methylacetophenone and p-isopropylbenzaldehyde.

Given the structural similarity, this compound is expected to have a comparable atmospheric lifetime and undergo similar photochemical transformations. The reaction with OH radicals will likely involve both addition to the aromatic ring and H-atom abstraction from the isopropyl and n-propyl side chains, with abstraction being more favorable at the tertiary benzylic position of the isopropyl group. This will lead to a complex mixture of secondary organic aerosols and other oxygenated products in the atmosphere.

Table 3: Atmospheric Reaction Rate Constants and Lifetimes for p-Cymene

| Reactant | Rate Constant (k_OH) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference(s) |

| p-Cymene | 1.51 x 10⁻¹¹ | ~1 day | nih.gov |

| p-Cymene | (15.7 ± 1.1) x 10⁻¹² | - | |

| p-Cymene | (14.9 ± 0.9) x 10⁻¹² | - | rsc.org |

Applications As a Chemical Intermediate and in Materials Science

Role in Organic Synthesis

The structural characteristics of Benzene (B151609), 1-(1-methylethyl)-4-propyl make it a versatile starting material and intermediate in the synthesis of more complex organic compounds. The presence of two different alkyl groups on the aromatic ring allows for selective functionalization and the creation of diverse molecular architectures.

Precursor for Advanced Aromatic Structures

Benzene, 1-(1-methylethyl)-4-propyl serves as a foundational building block for the synthesis of more elaborate aromatic structures. The alkyl side chains can be modified through various chemical reactions, such as oxidation, halogenation, or nitration, to introduce new functional groups. For instance, oxidation of the alkyl groups can yield corresponding carboxylic acids or ketones, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. evitachem.com The benzene ring itself can undergo electrophilic aromatic substitution reactions, with the existing alkyl groups directing the position of incoming substituents. evitachem.com This controlled functionalization is crucial for constructing complex molecules with specific properties.

Furthermore, the core structure of this compound can be incorporated into larger polycyclic aromatic systems or other advanced materials. Its derivatives can be designed to possess specific electronic or photophysical properties, making them suitable for applications in organic electronics or as fluorescent probes.

Building Block in the Synthesis of Complex Organic Molecules (e.g., imidazole (B134444) derivatives)

The synthesis of complex heterocyclic compounds, such as imidazole derivatives, can utilize precursors derived from this compound. Imidazole-based molecules are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. nih.govresearchgate.net While direct synthesis from this compound is not commonly reported, its functionalized derivatives can serve as key synthons.

For example, a ketone derivative of this compound could be a starting point for the van Leusen imidazole synthesis, a well-established method for forming the imidazole ring. nih.gov This reaction involves the condensation of an aldehyde (or a ketone), a primary amine, and tosylmethyl isocyanide (TosMIC). nih.gov By using a ketone derived from this compound, it is possible to introduce the 4-propylcumyl moiety into the final imidazole structure. The resulting imidazole derivatives could then be further modified to create a library of compounds for biological screening. imp.kiev.uaresearchgate.net

Table 1: Examples of Imidazole Synthesis Strategies

| Synthesis Method | Reactants | Potential for Incorporating this compound Moiety |

| van Leusen Imidazole Synthesis | Aldehyde/Ketone, Primary Amine, TosMIC | A ketone derivative of this compound could be used. nih.gov |

| Radziszewski Reaction | Dicarbonyl compound, Aldehyde, Ammonia | A dicarbonyl derivative of this compound could be a potential reactant. |

| Debus-Radziszewski Imidazole Synthesis | Glyoxal, Aldehyde, Ammonia | A functionalized aldehyde derived from this compound could be employed. |

Participation in Catalytic Processes